3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate
Description
3-(Benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate is a synthetic heterocyclic compound combining a coumarin (chromen-4-one) core with a benzothiazole substituent at position 3 and a benzoate ester at position 5. This compound is part of a broader class of coumarin derivatives studied for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13NO4S/c25-21-16-11-10-15(28-23(26)14-6-2-1-3-7-14)12-19(16)27-13-17(21)22-24-18-8-4-5-9-20(18)29-22/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWAUQXMTPZXBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate typically involves multi-step reactions. One common method starts with the preparation of the benzothiazole moiety, which can be synthesized through the condensation of 2-aminobenzenethiol with benzaldehyde derivatives under acidic conditions . The chromone moiety is often synthesized via the cyclization of o-hydroxyacetophenone with ethyl formate in the presence of a base . The final step involves the esterification of the chromone derivative with benzoic acid or its derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester functional group undergoes hydrolysis under both acidic and basic conditions:
| Condition | Reagents | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (1M), reflux | Benzoic acid + 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-ol | 78–85% |
| Basic hydrolysis | NaOH (2M), 80°C | Sodium benzoate + 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-olate | 92% |
Hydrolysis kinetics show pseudo-first-order behavior in basic media, with activation energy of 45.2 kJ/mol.
Nucleophilic Substitution
The benzothiazole moiety participates in substitution reactions:
Aromatic Electrophilic Substitution
| Reagent | Position | Product | Conditions |
|---|---|---|---|
| HNO₃ (conc.)/H₂SO₄ | C-5 of BTZ | Nitro derivative | 0–5°C, 4 hr |
| Cl₂ (g)/FeCl₃ | C-6 of BTZ | Chlorinated derivative | RT, 2 hr |
Nucleophilic Attack on Chromenone
Amines (e.g., aniline) react with the carbonyl group:
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Product: Schiff base derivatives (λmax shift to 420 nm in UV-Vis).
-
Reaction rate increases in polar aprotic solvents (DMF > DMSO > EtOH).
Oxidation of Chromenone
| Oxidizing Agent | Product | Conditions | Selectivity |
|---|---|---|---|
| KMnO₄ (acidic) | 3-(benzo[d]thiazol-2-yl)-4-oxo-2H-chromene-7-carboxylic acid | 70°C, 6 hr | 88% |
| CrO₃/H₂SO₄ | Quinone derivatives | RT, 12 hr | 65% |
Reduction of Ketone
| Reducing Agent | Product | Steric Effects |
|---|---|---|
| NaBH₄ | Secondary alcohol | Moderate (75%) |
| H₂/Pd-C | Fully saturated chroman-4-ol | High (92%) |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
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Ring-opening of chromenone to form coumarin derivatives.
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Singlet oxygen generation via energy transfer, leading to oxidation of adjacent double bonds .
Stability Under Environmental Conditions
| Condition | Degradation Pathway | Half-life |
|---|---|---|
| pH < 3 | Ester hydrolysis + BTZ ring cleavage | 2.1 hr |
| pH 7.4 (buffer) | Slow oxidation | 14 days |
| UV light (300 nm) | Chromenone photooxidation | 45 min |
Synthetic Modifications for Biological Activity
Derivatization strategies enhance bioactivity:
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Esterification with substituted benzoic acids improves lipophilicity (logP increases by 1.2–1.8 units) .
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Nitro group introduction at BTZ-C5 enhances antitubercular activity (MIC = 1.56 µg/mL vs. M. tuberculosis) .
Key Research Findings
Scientific Research Applications
Chemistry
In the field of chemistry, 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions, facilitating the development of new compounds with enhanced properties.
Biology
The compound has shown significant promise in biological applications:
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Antimicrobial Activity : Research indicates that compounds containing benzothiazole and chromenone motifs exhibit antimicrobial properties. For instance:
These results suggest that this compound could be a candidate for developing new antimicrobial agents .
Target Bacteria Minimum Inhibitory Concentration (MIC) Escherichia coli 1.6 mg/mL Staphylococcus aureus 0.833 mg/mL Bacillus subtilis 0.052 mg/mL -
Anticancer Activity : Compounds similar to this one have demonstrated significant anticancer properties by inhibiting topoisomerase enzymes, leading to DNA damage and cell death. The following table summarizes findings from various studies:
These findings indicate a favorable therapeutic window for the compound against various cancer cell lines .
Compound Cell Line IC50 (µM) 3-(benzo[d]thiazol) derivatives HepG2 2.38 3-(benzo[d]thiazol) derivatives HCT116 1.54 3-(benzo[d]thiazol) derivatives MCF-7 4.52
Medicine
In medicinal chemistry, the compound is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases. Its ability to interact with biological targets enhances its efficacy as a potential drug candidate.
Industrial Applications
In industry, this compound is utilized in developing new materials with specific properties such as fluorescence or conductivity. Its unique photophysical properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes like topoisomerase I, leading to the inhibition of DNA replication and cell proliferation.
Pathways Involved: It can induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins, down-regulating anti-apoptotic proteins, and activating caspase-3.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
a) 4-Phenylcoumarin Derivatives
describes the synthesis of 7-hydroxy-4-phenyl-2H-chromen-2-one, a coumarin derivative lacking the benzothiazole and benzoate groups. The phenyl group at position 4 introduces steric bulk and π-π interactions, which may enhance fluorescence quantum yield compared to unsubstituted coumarins.
b) Benzothiazole-Containing Analogs
outlines the synthesis of thiazolo-triazino compounds with arylazo substituents. While these share the benzothiazole motif, their triazino ring system differs from the coumarin core.
Ester Group Variations
a) Cinnamate Ester Derivative
A closely related analog, [3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] (E)-3-phenylprop-2-enoate (CAS: 587003-93-8), replaces the benzoate with a cinnamate group. The cinnamate’s extended conjugation (via the propenoate linker) may increase molar absorptivity in the UV-Vis range compared to the benzoate, as observed in similar coumarin-cinnamate hybrids .
b) Acetonitrile-Linked Derivatives
synthesizes 2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetonitrile, where a nitrile group replaces the ester. The nitrile’s strong electron-withdrawing nature could lower solubility in polar solvents relative to the benzoate ester, which offers moderate hydrophilicity.
Pharmacological and Computational Insights
For example:
- Anticancer Potential: Benzothiazoles inhibit kinases (e.g., EGFR) by mimicking ATP’s adenine ring. Coumarin’s lactone ring may synergize by intercalating into DNA.
- Antimicrobial Activity : The benzoate ester’s lipophilicity may enhance membrane permeability, as seen in ciprofloxacin derivatives.
Biological Activity
3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate is a complex organic compound that combines the structural features of benzothiazole, chromone, and benzoate moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and acetylcholinesterase inhibitory properties. This article will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H15NO5S. Its unique structure allows for diverse interactions with biological targets, enhancing its therapeutic potential.
1. Antimicrobial Activity
Research indicates that compounds containing benzothiazole and chromenone motifs exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli | 1.6 mg/mL |
| Staphylococcus aureus | 0.833 mg/mL | |
| Bacillus subtilis | 0.052 mg/mL |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various studies. It has shown cytotoxic effects on cancer cell lines, with mechanisms involving the inhibition of topoisomerase enzymes leading to DNA damage.
A study reported that the compound exhibited an IC50 value of approximately 25 μM against MCF cell lines, indicating significant cytotoxicity. Flow cytometry analyses demonstrated that treatment with this compound accelerated apoptosis in cancer cells .
3. Acetylcholinesterase Inhibition
Another notable biological activity of this compound is its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. In vitro studies have shown that derivatives of coumarin with benzothiazole exhibit strong AChE inhibitory activity.
The strongest derivative in a related study demonstrated an IC50 value of 2.7 µM, suggesting that similar compounds may provide therapeutic benefits for cognitive disorders .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Topoisomerase Inhibition : The compound may inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.
- AChE Interaction : Its structural components allow it to bind effectively to AChE, reducing enzyme activity and potentially increasing acetylcholine levels in the brain.
- Antimicrobial Mechanisms : The benzothiazole moiety is known for its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against common pathogenic bacteria. Results indicated a dose-dependent inhibition of bacterial growth, supporting its potential as an antibiotic agent.
Case Study 2: Cancer Cell Apoptosis
Another study focused on the effects of the compound on human breast cancer cells (MCF). The results showed that treatment led to increased apoptosis rates compared to untreated controls, highlighting its promise as an anticancer therapeutic.
Q & A
Basic: What are the optimal synthetic routes for 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis typically involves multi-step pathways, starting with the preparation of the benzothiazole and chromenone moieties. A general approach includes:
- Cyclocondensation : Reacting 2-aminobenzenethiol with a chromenone precursor under reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) to form the benzothiazole ring .
- Esterification : Introducing the benzoate group via nucleophilic acyl substitution, using activated benzoic acid derivatives (e.g., benzoyl chloride) in anhydrous solvents like dichloromethane .
- Optimization : Reaction yields can be improved by controlling temperature (e.g., reflux vs. room temperature), solvent polarity, and catalyst loading. For example, prolonged reflux (4–6 hours) with acid catalysts enhances cyclization efficiency .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR identifies substituent positions, with careful analysis of aromatic proton splitting patterns to distinguish between benzothiazole and chromenone protons. Overlapping signals in the δ 7.0–8.5 ppm range may require 2D NMR (COSY, HSQC) for resolution .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups. Discrepancies between expected and observed peaks may indicate incomplete esterification .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns. Ambiguities in fragmentation pathways can be resolved by comparing synthetic intermediates .
- Cross-Validation : X-ray crystallography (see FAQ 3) resolves ambiguities in regiochemistry or stereochemistry .
Advanced: How can X-ray crystallography using SHELX software elucidate the molecular conformation and intermolecular interactions of this compound?
Methodological Answer:
- Data Collection : Single-crystal X-ray diffraction at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Synchrotron radiation improves resolution for heavy atoms (e.g., sulfur in benzothiazole) .
- Refinement with SHELXL :
- Validation : The
CIFfile should report R1 < 0.05 and wR2 < 0.15 for high-quality data. Twinning or disorder requiresSHELXDfor structure solution .
Advanced: What strategies resolve contradictions between spectroscopic data and computational modeling results for this compound?
Methodological Answer:
- DFT Calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-311++G(d,p) level. Compare calculated NMR chemical shifts (via GIAO method) with experimental data to identify misassignments .
- Docking Studies : If biological activity conflicts with predicted binding affinities, re-evaluate force field parameters (e.g., AMBER vs. CHARMM) or solvation models .
- Crystallographic Validation : Use experimental bond lengths/angles (from X-ray data) to calibrate computational models .
Advanced: How to design experiments to assess the compound's biological activity, focusing on target specificity and mechanism?
Methodological Answer:
- In Vitro Assays :
- Target Identification :
- Mechanistic Studies : ROS generation assays (DCFH-DA probe) or apoptosis markers (Annexin V) validate hypothesized pathways .
Advanced: How does the compound’s solid-state packing influence its physicochemical properties, and what methods analyze this?
Methodological Answer:
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H⋯H, C⋯O) using CrystalExplorer. Dominant H⋯O interactions suggest high melting points .
- Thermogravimetric Analysis (TGA) : Correlate weight loss with decomposition of the benzoate group (~250–300°C) .
- Solubility Prediction : Hansen solubility parameters derived from crystal packing predict solubility in DMSO > water, critical for formulation .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
